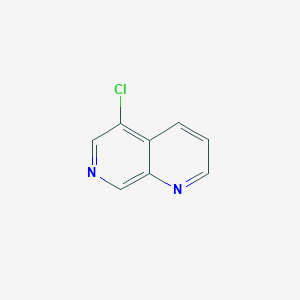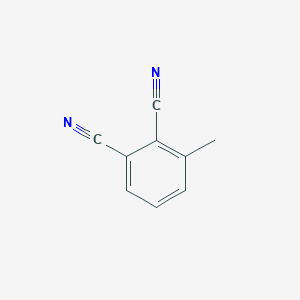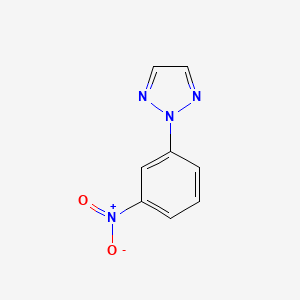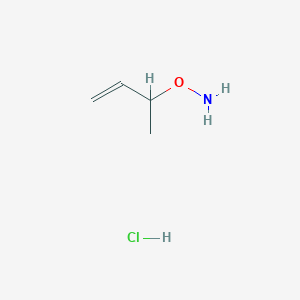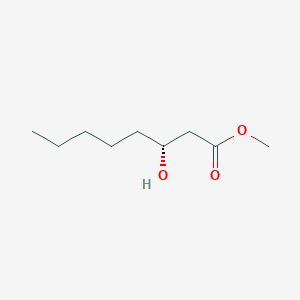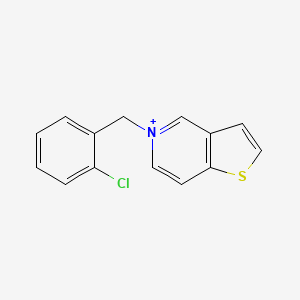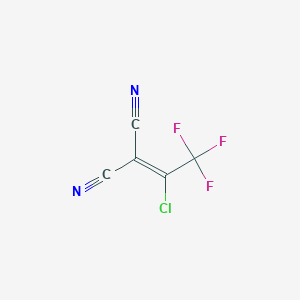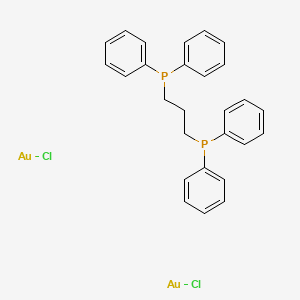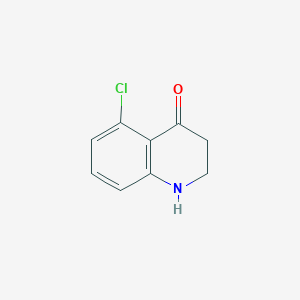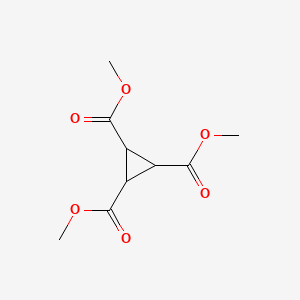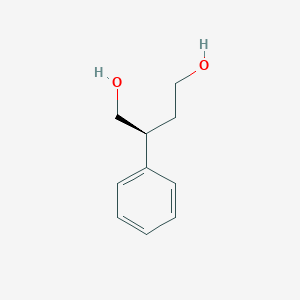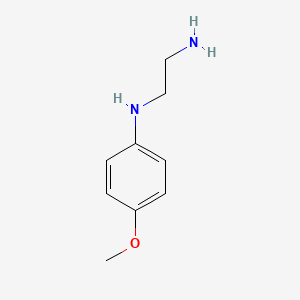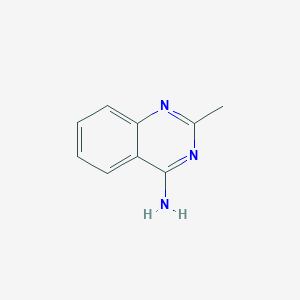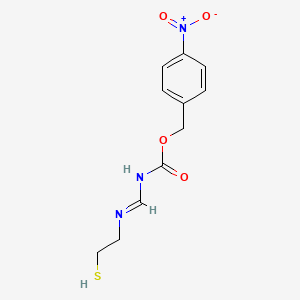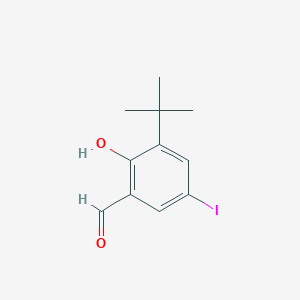
3-Tert-butyl-5-iodosalicylaldehyde
Vue d'ensemble
Description
3-Tert-butyl-5-iodosalicylaldehyde is a chemical compound with the molecular formula C11H13IO2 and a molecular weight of 304.12400 . It is also known by other names such as 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-5-iodosalicylaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
3-Tert-butyl-5-iodosalicylaldehyde has a density of 1.615±0.06 g/cm3 (Predicted), a boiling point of 302.4±42.0 °C (Predicted), and a melting point of 43-44℃ . It does not have a specified flash point .Applications De Recherche Scientifique
Synthesis of Complex Chemical Compounds
3-Tert-butyl-5-iodosalicylaldehyde is utilized in the synthesis of complex chemical compounds. For example, a study demonstrated the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides. This process involved a biosynthesis reaction system in organic solvents, enhancing the yield and enantiomeric excess of the product (Liu et al., 2018).
Macrocyclic Compound Formation
The compound plays a role in forming macrocyclic compounds, as observed in a study where the simple condensation reaction of 3,5-di-tert-butyl salicylaldehyde and 3-aminophenylboronic acid led to a trimeric macrocyclic compound. This molecule was analyzed for its potential to include small organic molecules using NMR spectroscopy and X-ray crystallography (Barba et al., 2004).
Analytical Studies
In another research, the molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of a similar compound, 3,5 di tert butyl 4 hydroxy benzoic acid, was conducted. This study involved quantum chemical calculations and spectroscopic analyses to understand the molecular properties and interactions of the compound (Mathammal et al., 2016).
Photophysical Properties Research
The photophysical properties of certain derivatives were investigated, which can be relevant for applications like dye-sensitized solar cells. For example, a study explored the condensation of derivatives with other compounds to form metallosalophen complexes, which were then used as photosensitizers in solar cell applications. The addition of certain acids as co-adsorbents was found to enhance the performance of these cells (Zhang et al., 2020).
Propriétés
IUPAC Name |
3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVEYVFTZFSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476241 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-iodosalicylaldehyde | |
CAS RN |
83816-59-5 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

